Cochinchinenin C
Overview
Description
Cochinchinenin C has been identified as a compound with potential therapeutic effects, particularly in the context of diabetes management. It targets the glucagon-like peptide-1 (GLP-1) receptor, which is a promising therapeutic target for anti-diabetic drugs. Unlike polypeptide drugs, which are easily degraded in vivo, Cochinchinenin C is a nonpolypeptide that interacts well with the GLP-1 receptor, primarily through hydrophobic interactions. This interaction has been confirmed by fluorescence spectroscopy and molecular simulation. In vitro experiments have shown that Cochinchinenin C can promote insulin secretion from pancreatic beta cells and increase intracellular cAMP and ATP levels, indicating activation of the GLP-1 receptor and enhanced glucose metabolism .
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For example, the total synthesis of cochinchinenone, a compound related to Cochinchinenin C, has been achieved in a few steps from commercially available precursors. The key step in this synthesis involved an oxone-mediated oxidative dearomatization . Although this synthesis pertains to cochinchinenone, it provides insight into the synthetic strategies that could potentially be applied to Cochinchinenin C and related compounds.
Molecular Structure Analysis
Cochinchinenin C is part of a group of compounds that have been isolated from traditional Chinese medicine sources. For instance, compounds from Cratoxylum cochinchinense have been characterized, including xanthones and caged-prenylated xanthones . While the specific molecular structure of Cochinchinenin C is not detailed in the provided papers, the structural analysis of related compounds suggests that it may possess a complex structure with potential antioxidant properties.
Chemical Reactions Analysis
The chemical reactivity of Cochinchinenin C has not been explicitly detailed in the provided papers. However, studies on similar compounds have shown that they can exhibit antioxidative properties and inhibit the formation of advanced glycation end products on proteins . These findings suggest that Cochinchinenin C may also participate in chemical reactions that confer antioxidant benefits and protect against oxidative stress.
Physical and Chemical Properties Analysis
The physical and chemical properties of Cochinchinenin C are not directly discussed in the provided papers. However, the interaction of similar compounds with human serum albumin has been studied, indicating that these compounds can bind to serum proteins through hydrogen bonds and van der Waals forces. This binding can alter the microenvironment of the protein, which may have implications for the bioavailability and pharmacokinetics of Cochinchinenin C . Additionally, the antioxidant and antiglycation properties of related compounds suggest that Cochinchinenin C may also share these properties .
Scientific Research Applications
- Specific Scientific Field : Pharmacology and Endocrinology .
- Summary of the Application : Cochinchinenin C has been identified as a potential nonpolypeptide anti-diabetic drug . It targets the glucagon-like peptide-1 (GLP-1) receptor, which is currently being explored as a therapeutic target for anti-diabetic drugs .
- Methods of Application or Experimental Procedures : In the study, computer-aided drug design was applied to search for potential molecules of this type . Cochinchinenin C, extracted from sangusis draconi, interacted well with the GLP-1 receptor via hydrophobic interaction . This was confirmed by fluorescence spectroscopy and molecular simulation . In cell experiments, it was demonstrated that pancreatic beta cells promoted insulin secretion upon treatment with cochinchinenin C .
- Results or Outcomes : Increases of intracellular cAMP and ATP levels also occurred, indicating GLP-1 receptor activation and glucose metabolism . These results showed that cochinchinenin C has potential for the development of drugs for treating diabetes .
Future Directions
properties
IUPAC Name |
3-[4-hydroxy-5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)propyl]-2-methoxyphenyl]-1-(4-hydroxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O7/c1-38-27-14-7-21(8-15-27)28(16-9-23-6-13-26(35)19-32(23)39-2)29-18-24(33(40-3)20-31(29)37)10-17-30(36)22-4-11-25(34)12-5-22/h4-8,11-15,18-20,28,34-35,37H,9-10,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJWKFROLINAGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCC2=C(C=C(C=C2)O)OC)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cochinchinenin C | |
CAS RN |
956103-79-0 | |
Record name | Cochinchinenin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956103790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | COCHINCHINENIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9CME97XV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.